

Molecular structure and chemical formula of Morpholin-3-one (C₄H₇NO₂)

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Compound of Interest

Compound Name: Morpholin-3-one

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An In-Depth Technical Guide to Morpholin-3-one (C₄H₇NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-3-one, a heterocyclic organic compound with the chemical formula C₄H₇NO₂, is a critical building block in modern medicinal chemistry. Its unique structural features, combining both a lactam and an ether functional group within a six-membered ring, make it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic characterization of **Morpholin-3-one**. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, with a particular focus on monoacylglycerol lipase (MAGL) inhibitors. Detailed experimental protocols and data are presented to support researchers and drug development professionals in their work with this versatile compound.

Molecular Structure and Chemical Formula

Morpholin-3-one is a saturated heterocyclic compound featuring a morpholine ring with a carbonyl group at the 3-position. Its chemical formula is C₄H₇NO₂, and it has a molecular

weight of 101.10 g/mol .^[1] The presence of both a secondary amine and a lactam within the ring structure imparts a unique combination of chemical properties.

Structural Data

While an experimental crystal structure for the parent **Morpholin-3-one** is not readily available in the public domain, computational modeling provides valuable insights into its three-dimensional geometry. The morpholine ring typically adopts a chair conformation to minimize steric strain. The bond lengths and angles presented in the table below are predicted values from computational chemistry, offering a reliable approximation of the molecule's structure.

Parameter	Value
Chemical Formula	C ₄ H ₇ NO ₂
Molecular Weight	101.10 g/mol
CAS Number	109-11-5
IUPAC Name	morpholin-3-one
Predicted Bond Lengths	
C2-N1	~1.46 Å
N1-C6	~1.47 Å
C6-C5	~1.53 Å
C5-O4	~1.43 Å
O4-C3	~1.36 Å
C3=O	~1.23 Å
C3-C2	~1.52 Å
Predicted Bond Angles	
C6-N1-C2	~112°
N1-C2-C3	~110°
C2-C3-O4	~117°
C3-O4-C5	~115°
O4-C5-C6	~111°
C5-C6-N1	~110°

Note: These values are based on computational models and may vary slightly from experimental data.

Physicochemical Properties

Morpholin-3-one is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Reference
Appearance	White to off-white crystalline powder	
Melting Point	71-74 °C	
Boiling Point	142 °C at 7 mmHg	
Solubility	Soluble in water and polar organic solvents	
pKa	Not readily available	

Synthesis of Morpholin-3-one

The synthesis of **Morpholin-3-one** is well-documented and can be achieved through several routes. A common and efficient method involves the intramolecular cyclization of an N-substituted 2-aminoethanol derivative.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a common laboratory-scale synthesis of **Morpholin-3-one**.

Materials:

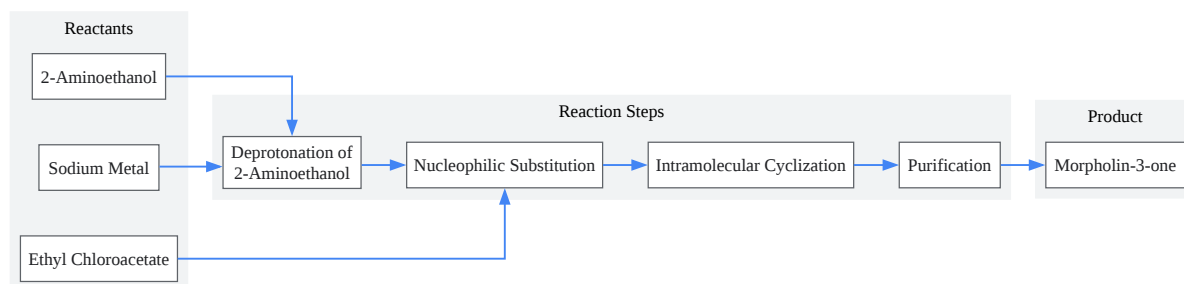
- 2-Aminoethanol
- Ethyl chloroacetate
- Sodium metal
- Isopropanol
- Ethyl acetate

- Standard laboratory glassware and equipment

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in isopropanol with gentle heating.
- Add 2-aminoethanol (1.1 equivalents) to the solution and stir the mixture at 50 °C for 5 hours.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.
- After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.
- Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a mixture of isopropanol and ethyl acetate to yield pure **Morpholin-3-one**.

Logical Workflow for the Synthesis of **Morpholin-3-one**:



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Caption: Synthesis workflow for **Morpholin-3-one**.

Spectroscopic Characterization

The structural elucidation of **Morpholin-3-one** is confirmed through various spectroscopic techniques. The following sections provide predicted and expected data for ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **Morpholin-3-one** is expected to show three distinct signals corresponding to the three sets of methylene protons in the ring.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H2 (-CH ₂ -N-)	~3.4 - 3.6	Triplet	2H
H5 (-CH ₂ -O-)	~4.2 - 4.4	Triplet	2H
H6 (-CH ₂ -N-)	~3.2 - 3.4	Triplet	2H
NH	~7.0 - 8.0	Broad singlet	1H

Note: Predicted chemical shifts are in CDCl_3 and can vary based on the solvent and instrument used.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will display signals for the four carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2 (-CH ₂ -N-)	~45 - 50
C3 (C=O)	~168 - 172
C5 (-CH ₂ -O-)	~65 - 70
C6 (-CH ₂ -N-)	~40 - 45

Note: Predicted chemical shifts are in CDCl_3 and can vary based on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Morpholin-3-one** will exhibit characteristic absorption bands for its functional groups.

Functional Group	Characteristic Absorption (cm^{-1})
N-H Stretch	3200 - 3400 (broad)
C-H Stretch (sp^3)	2850 - 3000
C=O Stretch (Lactam)	1650 - 1680 (strong)
C-N Stretch	1180 - 1360
C-O Stretch (Ether)	1070 - 1150

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Morpholin-3-one** will show a molecular ion peak (M^+) at $m/z = 101$. The fragmentation pattern will be characteristic of the **morpholin-3-**

one ring structure.

Expected Fragmentation Pattern:

- $m/z = 101$ (M^+): Molecular ion.
- $m/z = 72$: Loss of $-CHO$.
- $m/z = 57$: Loss of $-C_2H_4O$.
- $m/z = 43$: Loss of $-C_2H_2NO$.

Applications in Drug Development

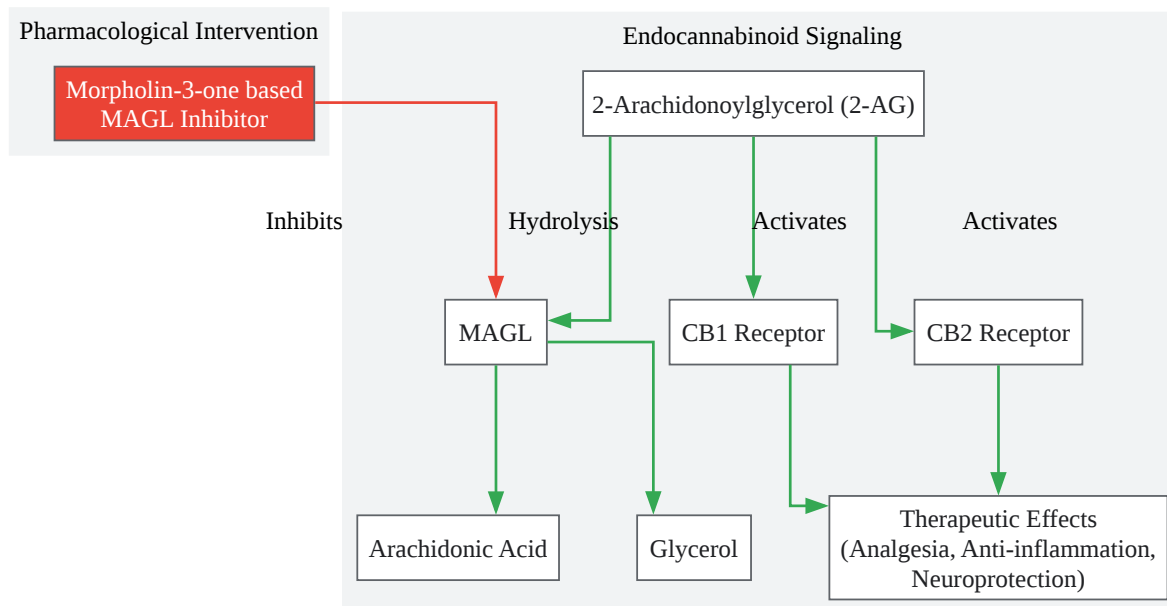
Morpholin-3-one serves as a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. Its rigid, yet versatile, scaffold allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties.

Key Intermediate for Monoacylglycerol Lipase (MAGL) Inhibitors

A significant application of **Morpholin-3-one** is in the development of inhibitors for monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).^[2] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.^[2]

The **morpholin-3-one** core is a key pharmacophore in a class of potent and selective MAGL inhibitors. These inhibitors typically feature a substituted phenyl group attached to the nitrogen atom of the **morpholin-3-one** ring.

Signaling Pathway of MAGL Inhibition:



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Caption: Mechanism of action of **Morpholin-3-one** based MAGL inhibitors.

Conclusion

Morpholin-3-one is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined structure and versatile reactivity make it an invaluable tool in the synthesis of complex molecules with therapeutic potential. This guide has provided a detailed overview of its molecular and chemical properties, established synthetic protocols, and comprehensive spectroscopic data. The critical role of **Morpholin-3-one** as a scaffold for the development of MAGL inhibitors highlights its importance in the ongoing search for novel treatments for a range of diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important heterocyclic compound.

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